molecular formula C6H11F2NO2 B13480860 L-Norleucine, 5,5-difluoro-

L-Norleucine, 5,5-difluoro-

Cat. No.: B13480860
M. Wt: 167.15 g/mol
InChI Key: SWIBLJLNQYWHHA-BYPYZUCNSA-N
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Description

(2S)-2-amino-5,5-difluorohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and two fluorine atoms attached to the fifth carbon atom in the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of a suitable precursor, such as 2-aminohexanoic acid, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of (2S)-2-amino-5,5-difluorohexanoic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-5,5-difluorohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5-difluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminohexanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2-amino-5-fluorohexanoic acid: Contains only one fluorine atom, leading to variations in reactivity and applications.

    2-amino-5,5-dichlorohexanoic acid:

Uniqueness

(2S)-2-amino-5,5-difluorohexanoic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

(2S)-2-amino-5,5-difluorohexanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)/t4-/m0/s1

InChI Key

SWIBLJLNQYWHHA-BYPYZUCNSA-N

Isomeric SMILES

CC(CC[C@@H](C(=O)O)N)(F)F

Canonical SMILES

CC(CCC(C(=O)O)N)(F)F

Origin of Product

United States

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